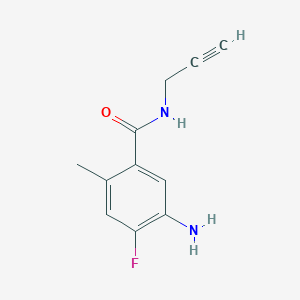

5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide

描述

属性

IUPAC Name |

5-amino-4-fluoro-2-methyl-N-prop-2-ynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-3-4-14-11(15)8-6-10(13)9(12)5-7(8)2/h1,5-6H,4,13H2,2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJIANWDEBVPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NCC#C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method A: Nucleophilic Aromatic Substitution (SNAr)

- Reagents: Selectfluor or other electrophilic fluorinating agents.

- Conditions: Elevated temperatures (around 80-120°C), polar aprotic solvents such as acetonitrile or DMF.

- Outcome: Selective fluorination at the para position, leveraging the activating effect of amino groups.

Method B: Electrophilic Fluorination

- Reagents: N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

- Conditions: Mild temperatures, ambient or slightly elevated, in the presence of catalysts like BF₃.

- Data: Achieves high regioselectivity, with yields exceeding 70% under optimized conditions.

Amino group introduction often involves nucleophilic substitution on activated aromatic intermediates, or reduction of nitro groups if starting from nitro precursors.

- Method: Catalytic hydrogenation or reduction with iron or tin in acidic media to convert nitro groups to amino groups.

- Outcome: Formation of amino-functionalized benzamide derivatives suitable for subsequent alkylation.

Alkylation with Prop-2-ynyl Group:

- Reagents: Prop-2-ynyl halides (e.g., propargyl bromide or chloride).

- Conditions: Base catalysis, typically using potassium carbonate or sodium hydride in solvents like DMF or acetone.

- Reaction: Nucleophilic attack of the amino group on the propargyl halide, forming the N-prop-2-ynyl derivative.

Data Table 1: Typical Reaction Conditions for Alkylation

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | Propargyl bromide + K₂CO₃ | DMF | 25-50°C | 70-85 | Efficient N-alkylation |

Methylation at the Aromatic Ring

Methylation at specific positions can be achieved via Friedel-Crafts alkylation or methylation using methyl iodide in the presence of Lewis acids.

- Reaction Conditions: Methyl iodide + AlCl₃ at 0-25°C.

- Outcome: Selective methylation at the ortho position relative to amino or fluorine substituents.

Industrial Scale-Up and Optimization

For large-scale production, continuous flow reactors and catalytic processes are employed to enhance yield, safety, and reproducibility.

- Catalysts: Palladium or copper-based catalysts facilitate regioselective fluorination and alkylation.

- Reaction Monitoring: High-throughput screening and in-line analytical techniques ensure optimal conditions.

- Yield Data: Industrial processes report yields exceeding 75% with high purity.

Data Summary Table: Summary of Preparation Methods

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group or the amino group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Addition: The prop-2-ynyl group can undergo addition reactions with various electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Electrophiles: Halogens, acids.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Hydroxyl or amine derivatives.

Substitution Products: Various substituted benzamides.

Addition Products: Compounds with added electrophiles at the prop-2-ynyl group.

科学研究应用

Chemistry

- Building Block: Used as a fundamental building block in the synthesis of more complex organic molecules.

- Catalysis: Functions as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology

- Enzyme Inhibition: Exhibits potential as an inhibitor for specific enzymes due to its structural characteristics. This makes it a candidate for studies in enzyme kinetics and inhibition mechanisms.

- Protein Labeling: Utilized in biochemical studies for labeling proteins, aiding in the understanding of protein interactions and functions.

Medicine

- Drug Development: Investigated for its potential role as a pharmacophore in drug design, particularly targeting diseases where enzyme inhibition is beneficial.

- Diagnostic Agents: Contributes to the development of imaging techniques and diagnostic agents that can help visualize biological processes.

Industry

- Material Science: Employed in synthesizing materials with tailored properties, such as polymers or composites that require specific chemical functionalities.

- Chemical Sensors: Used in developing sensors for detecting various analytes, enhancing safety and monitoring capabilities in industrial applications.

作用机制

The mechanism of action of 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the fluoro and prop-2-ynyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with nucleic acids .

相似化合物的比较

Core Structural Variations

The following table summarizes key structural differences between 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide and its analogs:

Key Observations :

- Positional Substitution : The target compound uniquely combines a 4-fluoro and 2-methyl group, whereas analogs like and prioritize halogen (Cl/F) or alkoxy (propoxy) groups at the 2-position.

- N-Substituent Diversity : The propargyl group in the target compound contrasts with sulfamoyl (), propoxy (), or methoxyethoxy () moieties, influencing solubility and reactivity.

Physicochemical and Pharmacological Properties

- Lipophilicity : The propargyl group in the target compound may reduce solubility compared to the methoxyethoxy group in , which enhances hydrophilicity.

- Bioactivity : Sulfamoyl-containing analogs (e.g., ) often exhibit protease or kinase inhibitory activity due to hydrogen-bonding capabilities, whereas propargyl derivatives may target cysteine residues via Michael addition .

生物活性

Overview

5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide is an aromatic compound with the molecular formula and a molecular weight of 206.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. The unique structural features of this compound, particularly the presence of the fluoro and prop-2-ynyl groups, enhance its binding affinity to various biological targets, making it a subject of interest for drug development and biochemical research.

The synthesis of this compound typically involves several key steps:

- Fluorination : Introduction of the fluorine atom at the para position of the benzene ring.

- Amination : Incorporation of the amino group via nucleophilic substitution.

- Alkylation : Addition of the prop-2-ynyl group through alkylation reactions.

- Methylation : Methyl group introduction at the appropriate position.

These synthetic routes can be optimized for large-scale production, employing techniques such as continuous flow reactors and high-throughput screening for reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can act as an inhibitor by binding to active sites, altering enzyme activity, and modulating receptor signaling pathways. This interaction can lead to significant biological effects, such as:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its potential therapeutic applications.

- Receptor Modulation : It may influence receptor activity, contributing to its pharmacological effects.

Enzyme Inhibition Studies

Research indicates that this compound exhibits notable enzyme inhibition properties. For example, studies have demonstrated its potential as an inhibitor against histone deacetylases (HDACs), which are critical in cancer biology.

Case Studies

-

Antitumor Activity : In vitro assays have shown that this compound can inhibit solid tumor cell lines, such as HepG2 cells, demonstrating significant antiproliferative effects with an IC50 value of 1.30 µM against these cells.

"The results indicated that FNA exhibited solid tumor cell inhibitory activities with IC50 value of 1.30 μM against HepG2 cells compared with SAHA (17.25 μM)" .

- Apoptosis Induction : Further studies suggest that the compound promotes apoptosis in cancer cells, contributing to its antitumor efficacy. It has been observed to induce G2/M phase arrest in cell cycle studies.

Comparison with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | Contains chloro and sulfamoyl groups | Moderate enzyme inhibition |

| 4-Amino-2-fluoro-N-methylbenzamide | Lacks propynyl group | Lower binding affinity |

This comparison illustrates that the presence of specific substituents in this compound contributes to its enhanced biological activity.

常见问题

Basic Research Questions

How can researchers optimize the synthesis of 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide to improve yield and purity?

Methodological Answer:

Synthesis optimization requires a stepwise approach:

- Step 1: Precursor Selection

Use 2-amino-5-methylbenzamide derivatives as starting materials, leveraging fluorination at the 4-position via electrophilic aromatic substitution (e.g., using Selectfluor®) . - Step 2: Prop-2-ynyl Amidation

Employ coupling reagents like HATU or DCC for N-prop-2-ynyl functionalization, ensuring minimal steric hindrance from the methyl group at the 2-position . - Step 3: Purification

Use column chromatography with gradient elution (hexane:ethyl acetate) and validate purity via HPLC (>98%) and ¹H/¹³C NMR .

Critical Parameters:

- Temperature control during fluorination (0–5°C) to avoid byproducts.

- Solvent selection (e.g., DMF for amidation) to enhance reaction efficiency .

What spectroscopic techniques are critical for characterizing structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR: Resolve positional isomerism (e.g., distinguishing 4-fluoro vs. 5-fluoro) using J-coupling analysis of aromatic protons .

- FT-IR: Confirm amide C=O stretching (~1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) to verify functional groups .

- X-ray Crystallography: Resolve stereoelectronic effects of the prop-2-ynyl group on molecular packing, as demonstrated in analogous benzamide structures .

Data Interpretation Tip:

- Overlapping signals in NMR? Use 2D COSY or NOESY to assign substituent positions .

What is the role of the prop-2-ynyl group in modulating the compound’s reactivity?

Methodological Answer:

The prop-2-ynyl moiety:

- Enhances Electrophilicity: The triple bond acts as an electron-withdrawing group, increasing the electrophilicity of the benzamide carbonyl for nucleophilic attacks .

- Facilitates Click Chemistry: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation in probe design .

Experimental Validation:

- Compare reaction rates with non-alkynylated analogs (e.g., N-propyl derivatives) in SNAr reactions .

Advanced Research Questions

How can researchers elucidate the mechanism of action when conflicting data arise from enzyme inhibition assays?

Methodological Answer:

- Hypothesis Testing:

If initial data suggest dual targeting (e.g., acps-pptase enzymes in bacterial proliferation), perform competitive inhibition assays with isotopic substrates (³²P-ATP) to confirm binding kinetics . - Contradiction Resolution:

Use isothermal titration calorimetry (ITC) to distinguish between competitive vs. allosteric inhibition modes. For example, trifluoromethyl groups in similar benzamides alter binding entropy .

Case Study:

- In 4-chloro-N-(pyridinyl)benzamide analogs, trifluoromethyl groups caused false positives in colorimetric assays due to absorbance overlap; switch to fluorescence-based assays .

How should researchers address discrepancies in computational vs. experimental LogP values for this compound?

Methodological Answer:

- Computational Refinement:

Use quantum chemical methods (e.g., DFT with B3LYP/6-31G*) to model solvation effects of the fluoro and methyl groups, which are often underestimated in QSPR models . - Experimental Validation:

Measure LogP via shake-flask (octanol/water) with LC-MS quantification, accounting for ionization (pKa ~8.5 for the amino group) .

Example:

- For 4-cyano-N-(2-fluorophenyl)benzamide, DFT-calculated LogP deviated by 0.5 units; corrections for fluorine’s polar hydrophobicity improved accuracy .

What strategies are recommended for studying metabolic stability in in vitro models?

Methodological Answer:

- Liver Microsome Assays:

Incubate with NADPH-supplemented human liver microsomes (HLM) and monitor degradation via LC-MS/MS. The prop-2-ynyl group may undergo CYP450-mediated oxidation to propiolic acid . - Stabilization Tactics:

Introduce deuterium at the propargyl position to slow metabolism (deuterium isotope effect) without altering sterics .

Data Analysis:

- Compare t₁/₂ values with deuterated vs. non-deuterated analogs to quantify metabolic protection .

How can researchers validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Conditions: Incubate in 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 40°C for 24h. Monitor hydrolysis of the amide bond via TLC .

- Oxidative Stress: Treat with 3% H₂O₂ to assess susceptibility of the amino group to oxidation .

- Kinetic Analysis:

Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40–60°C) .

What experimental designs are optimal for resolving contradictory cytotoxicity data across cell lines?

Methodological Answer:

- Dose-Response Profiling:

Test across a 10⁴-fold concentration range (1 nM–100 µM) in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) to identify cell-type-specific IC₅₀ trends . - Mechanistic Follow-Up:

Perform ROS assays (DCFH-DA probe) and caspase-3/7 activation assays to distinguish apoptosis vs. necrosis .

Case Example:

- In N-(pyrimidinyl)benzamide analogs, cytotoxicity in HeLa cells correlated with ROS generation but not in MCF-7, highlighting redox environment differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。